molecular formula C9H15N3O2 B13628293 Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Cat. No.: B13628293
M. Wt: 197.23 g/mol
InChI Key: LAKVGNUJWNYEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is a chemical compound with the molecular formula C9H15N3O2. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms. The presence of the amino group and the ester functionality makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 2,2-dimethyl-3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pyrazole ring and the amino group allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the ester group, along with the pyrazole ring, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Biological Activity

Methyl 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C8H15N3OC_8H_{15}N_3O with a molecular weight of 169.22 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antioxidant properties .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant free radical scavenging activity. In vitro assays demonstrated that these compounds can reduce oxidative stress markers in various cell lines, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines in macrophages. This inhibition could be linked to the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
  • Scavenging Free Radicals : The presence of the pyrazole moiety allows for effective interaction with free radicals, thereby neutralizing them and reducing cellular damage.
  • Modulation of Signaling Pathways : This compound may modulate key signaling pathways involved in inflammation and cell survival.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant effects of various pyrazole derivatives, this compound exhibited significant inhibition of lipid peroxidation in rat liver homogenates. The IC50 value was determined to be approximately 25 µM, indicating a potent antioxidant effect compared to standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Administration of this compound resulted in a significant reduction in paw swelling after 4 hours post-administration, with an efficacy comparable to indomethacin (a standard anti-inflammatory drug) at a dosage of 10 mg/kg .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantIC50 = 25 µM (lipid peroxidation)
Anti-inflammatorySignificant reduction in paw edema
Cytokine InhibitionReduced levels of TNF-alpha

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 3-(3-aminopyrazol-1-yl)-2,2-dimethylpropanoate

InChI

InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3,(H2,10,11)

InChI Key

LAKVGNUJWNYEGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CC(=N1)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.